3-Nitro-2-(trifluoromethyl)pyridine

Description

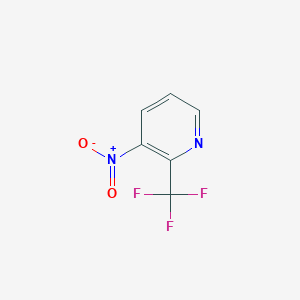

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O2/c7-6(8,9)5-4(11(12)13)2-1-3-10-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSULEMXEYSULW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70568223 | |

| Record name | 3-Nitro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133391-63-6 | |

| Record name | 3-Nitro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Nitro-2-(trifluoromethyl)pyridine (CAS No. 133391-63-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Nitro-2-(trifluoromethyl)pyridine, a key heterocyclic building block in modern medicinal and agrochemical research. The document elucidates its chemical identity, synthesis strategies, reactivity profile, and significant applications, with a particular focus on its role in the development of novel therapeutic agents. This guide is intended to serve as a critical resource for scientists engaged in organic synthesis and drug discovery, offering field-proven insights and detailed methodologies.

Introduction: The Strategic Importance of Trifluoromethylpyridines

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1] When coupled with the versatile pyridine core, trifluoromethylpyridines emerge as privileged scaffolds in medicinal chemistry and agrochemical development.[2] this compound, with its unique arrangement of a nitro group and a trifluoromethyl group on the pyridine ring, presents a highly reactive and versatile platform for targeted chemical modifications and the construction of complex molecular architectures.[3] This guide delves into the core technical aspects of this valuable chemical intermediate.

Chemical Identity and Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental properties.

| Identifier | Value | Source |

| CAS Number | 133391-63-6 | [4] |

| Molecular Formula | C₆H₃F₃N₂O₂ | [5] |

| Molecular Weight | 192.09 g/mol | [5] |

| IUPAC Name | This compound | |

| Canonical SMILES | C1=CC(=C(N=C1)[O-])C(F)(F)F | [5] |

| InChIKey | YVTKBICRIROREK-UHFFFAOYSA-N | [5] |

| Predicted XlogP | 1.9 | [5] |

Note: Some properties are predicted based on computational models.

Synthesis Strategies: Constructing the Core Scaffold

General Approaches to Trifluoromethylpyridine Synthesis

There are three primary industrial methods for the preparation of trifluoromethylpyridine derivatives:

-

Chlorine/Fluorine Exchange: This common method involves the chlorination of a methyl group on a picoline precursor to a trichloromethyl group, followed by a halogen exchange reaction using a fluorinating agent like hydrogen fluoride (HF).[6][7]

-

Cyclocondensation Reactions: This approach involves constructing the pyridine ring from acyclic precursors already containing the trifluoromethyl moiety.[6][7]

-

Direct Trifluoromethylation: This involves the direct introduction of a trifluoromethyl group onto a pre-functionalized pyridine ring.[6]

A Plausible Synthetic Pathway

A likely synthetic route to this compound would involve the nitration of a suitable 2-(trifluoromethyl)pyridine precursor. The nitration of pyridines can be challenging due to the deactivation of the ring by the nitrogen atom, which is often protonated under acidic nitrating conditions. However, methods using dinitrogen pentoxide (N₂O₅) have proven effective for the synthesis of 3-nitropyridines.[8]

Conceptual Experimental Protocol: Nitration of 2-(trifluoromethyl)pyridine

This protocol is illustrative and based on established procedures for nitropyridine synthesis. It would require optimization for this specific substrate.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(trifluoromethyl)pyridine in a suitable solvent like dichloromethane or nitromethane.

-

Nitrating Agent Addition: Cool the solution in an ice bath and slowly add a solution of dinitrogen pentoxide in the same solvent. The reaction is typically exothermic and should be controlled carefully.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is typically quenched by pouring it into a stirred aqueous solution of sodium bisulfite. This step is crucial for the successful formation of the 3-nitropyridine product.

-

Extraction and Purification: The product is then extracted with an organic solvent, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Key transformations of the title compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules with potential biological activity. Its derivatives have been explored in various therapeutic areas. For instance, related trifluoromethylpyridine structures are key components in the synthesis of selective androgen receptor modulators (SARMs) and other targeted therapies. [3] While specific examples detailing the direct use of this compound in patented drug synthesis are not prevalent in the public domain, its structural motifs are found in various advanced intermediates. For example, the related compound 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile is a key starting material in the synthesis of Apalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer. [4]This highlights the importance of the trifluoromethylpyridine scaffold in modern drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling this compound and its derivatives.

-

General Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. [9]Avoid contact with skin, eyes, and clothing. [10]Avoid inhalation of dust or vapors. [10]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [9]* Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. [9]* In case of Exposure:

-

Skin Contact: Wash immediately with plenty of soap and water. [9] * Eye Contact: Rinse cautiously with water for several minutes. [9] * Ingestion: Wash out mouth with water and seek medical attention. [9] * Inhalation: Move to fresh air and seek medical attention. [9] Note: This safety information is based on data for structurally related compounds and should be supplemented with a specific Safety Data Sheet (SDS) for this compound before use.

-

Conclusion

This compound (CAS No. 133391-63-6) is a strategically important chemical intermediate whose value lies in the unique combination of a reactive nitro group and a bioisosteric trifluoromethyl group on a pyridine scaffold. While detailed public literature on this specific compound is somewhat limited, its synthesis, reactivity, and applications can be confidently inferred from the extensive body of knowledge on related trifluoromethylpyridines. This guide has provided a comprehensive overview of its key technical aspects, underscoring its potential as a valuable building block for the next generation of pharmaceuticals and agrochemicals.

References

Sources

- 1. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. jelsciences.com [jelsciences.com]

- 4. WO2023195026A1 - Novel process and intermediate for the preparation of apalutamide - Google Patents [patents.google.com]

- 5. PubChemLite - Pyridine, 2-nitro-3-(trifluoromethyl)- (C6H3F3N2O2) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

3-Nitro-2-(trifluoromethyl)pyridine chemical properties

An In-depth Technical Guide to 3-Nitro-2-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal and agricultural chemistry. The strategic placement of a nitro group (NO₂) and a trifluoromethyl group (CF₃) on the pyridine scaffold imparts unique electronic properties, rendering it a versatile building block for the synthesis of complex molecular architectures. The trifluoromethyl group, known for its strong electron-withdrawing nature and ability to enhance metabolic stability and lipophilicity, makes trifluoromethylpyridine (TFMP) derivatives highly sought after in the development of modern pharmaceuticals and agrochemicals.[1][2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

The distinct physical and chemical characteristics of this compound are fundamental to its application in organic synthesis. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 133391-63-6 | [4] |

| Molecular Formula | C₆H₃F₃N₂O₂ | [5] |

| Molecular Weight | 192.09 g/mol | [5] |

| Appearance | Not specified, likely a solid at room temperature | General knowledge |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in common organic solvents like DCM, EtOAc, THF | General knowledge |

| SMILES | C1=CC(=C(N=C1)[O-])C(F)(F)F | [5] |

| InChI | InChI=1S/C6H3F3N2O2/c7-6(8,9)4-2-1-3-10-5(4)11(12)13/h1-3H | [5] |

Spectroscopic Profile: While specific spectra are proprietary, the expected spectroscopic characteristics are:

-

¹H NMR: Resonances in the aromatic region (δ 7.0-9.0 ppm), showing characteristic coupling patterns for a substituted pyridine ring.

-

¹³C NMR: Signals corresponding to the pyridine ring carbons, with the carbon attached to the CF₃ group appearing as a quartet due to C-F coupling. The carbons adjacent to the electron-withdrawing groups (NO₂ and CF₃) will be shifted downfield.

-

¹⁹F NMR: A singlet corresponding to the CF₃ group, typically observed around -60 to -70 ppm relative to CFCl₃.

-

Mass Spectrometry: A molecular ion peak (M+) at m/z 192.01, consistent with its monoisotopic mass.[5]

Synthesis and Manufacturing

The synthesis of trifluoromethylpyridines can be achieved through several established methods, including the construction of the pyridine ring from a trifluoromethyl-containing precursor or the direct introduction of a CF₃ group.[2][3] A common and logical approach for synthesizing this compound involves the regioselective nitration of a 2-(trifluoromethyl)pyridine precursor.

The electron-withdrawing CF₃ group at the 2-position deactivates the pyridine ring towards electrophilic aromatic substitution. However, it directs incoming electrophiles primarily to the 3- and 5-positions. Careful control of reaction conditions is necessary to achieve selective nitration at the desired C-3 position.

Exemplary Synthesis Protocol

Disclaimer: This is a representative protocol based on standard organic chemistry principles. All laboratory work should be conducted under strict safety protocols in a fume hood with appropriate personal protective equipment.

-

Reaction Setup: To a cooled (0 °C) flask containing fuming sulfuric acid (20% SO₃), add 2-(trifluoromethyl)pyridine (1.0 eq) dropwise while maintaining the internal temperature below 10 °C.

-

Nitration: Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture. The temperature should be carefully controlled and kept below 15 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Carefully pour the reaction mixture onto crushed ice. The acidic solution is then slowly neutralized with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until a pH of ~7 is reached.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude material via column chromatography on silica gel or recrystallization to obtain the pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the powerful electron-withdrawing effects of both the C-2 trifluoromethyl group and the C-3 nitro group. This electronic profile makes the pyridine ring highly electron-deficient and thus susceptible to nucleophilic aromatic substitution (SₙAr) .

The positions ortho and para to the nitro group (C-2 and C-4) are particularly activated for nucleophilic attack. A strong nucleophile can displace a suitable leaving group at these positions. While the parent molecule lacks a leaving group, its derivatives, such as 2-chloro-3-nitro-5-(trifluoromethyl)pyridine, are exceptionally reactive towards SₙAr, making them valuable intermediates.[1][6] The nitro group can also be reduced to an amine, providing a synthetic handle for further functionalization, such as amide bond formation or diazotization reactions.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 133391-63-6|this compound|BLD Pharm [bldpharm.com]

- 5. PubChemLite - Pyridine, 2-nitro-3-(trifluoromethyl)- (C6H3F3N2O2) [pubchemlite.lcsb.uni.lu]

- 6. 2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Molecular Structure and Utility of 3-Nitro-2-(trifluoromethyl)pyridine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 3-Nitro-2-(trifluoromethyl)pyridine, a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The strategic placement of two powerful electron-withdrawing groups—a trifluoromethyl group at the C2 position and a nitro group at the C3 position—creates a unique electronic environment on the pyridine scaffold. This guide elucidates the molecule's structural characteristics, electronic properties, and spectroscopic signature. We will provide detailed, field-proven insights into its synthesis, reactivity, and critical role as a versatile building block for complex pharmaceutical agents. All theoretical claims and experimental protocols are substantiated with authoritative references to peer-reviewed literature and patents.

Introduction: The Strategic Value of Fluorinated Pyridines

The incorporation of fluorine, particularly in the form of the trifluoromethyl (CF₃) group, is a cornerstone of modern drug design.[1] The CF₃ group can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] When this moiety is appended to a pyridine ring—a privileged scaffold in countless pharmaceuticals—it creates a class of intermediates with immense synthetic potential.[3]

This compound (CAS No. 133391-63-6) is a prime exemplar of this molecular design strategy. The pyridine nitrogen, along with the potent inductive and resonance electron-withdrawing effects of the adjacent CF₃ and NO₂ groups, renders the aromatic ring exceptionally electron-deficient. This electronic activation is not merely a structural curiosity; it is the key to the molecule's utility, predisposing it to specific chemical transformations that are crucial for building complex active pharmaceutical ingredients (APIs).[4] This guide serves as an in-depth resource for scientists, offering a detailed exploration of its molecular architecture and a practical framework for its application.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Below is a summary of the key properties of this compound.

Core Structural and Physicochemical Data

Quantitative experimental data for this specific isomer is not widely published, reflecting its common use as a reactive intermediate. The following table consolidates calculated values and data from closely related isomers to provide a reliable profile.

| Property | Value / Description | Source / Method |

| IUPAC Name | This compound | --- |

| CAS Number | 133391-63-6 | Vendor Data |

| Molecular Formula | C₆H₃F₃N₂O₂ | (Calculated) |

| Molecular Weight | 192.09 g/mol | (Calculated) |

| Monoisotopic Mass | 192.01466 Da | PubChem (Isomer)[5] |

| Appearance | Expected to be a solid at room temperature. | General Observation |

| Melting Point | Not reported in literature. | --- |

| Boiling Point | Not reported in literature. | --- |

| logP (predicted) | ~1.9 | PubChem (Isomer)[5] |

| Solubility | Expected to be soluble in common organic solvents (DCM, EtOAc, THF) and sparingly soluble in water. | Chemical Analogy |

Electronic Properties: A Highly Activated System

The defining feature of this compound is its extreme electron deficiency. This is a direct consequence of the synergistic effects of its constituent parts:

-

Pyridine Nitrogen: Inherently electron-withdrawing.

-

C2-Trifluoromethyl Group (-CF₃): A powerful, purely inductive electron-withdrawing group.

-

C3-Nitro Group (-NO₂): A potent electron-withdrawing group through both induction and resonance.

This confluence of effects dramatically lowers the electron density across the entire aromatic ring, particularly at positions C4 and C6. This activation is the primary driver of the molecule's reactivity, making it an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions, a topic explored further in Section 4.

Proposed Synthesis and Reactivity

A robust and reproducible synthesis is paramount for the utility of any chemical intermediate. While a specific, peer-reviewed protocol for this compound is not prominent, a highly plausible route involves the direct nitration of the commercially available starting material, 2-(trifluoromethyl)pyridine.

Proposed Synthetic Protocol: Direct Nitration

The electron-deficient nature of the pyridine ring makes electrophilic substitution, such as nitration, challenging. Harsh conditions are typically required. The CF₃ group is a deactivating, meta-directing substituent. Therefore, nitration is expected to yield a mixture of the 3-nitro and 5-nitro isomers.

Reaction Scheme: 2-(Trifluoromethyl)pyridine → this compound + 5-Nitro-2-(trifluoromethyl)pyridine

Experimental Workflow:

Detailed Causality:

-

Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is a standard, powerful nitrating agent required to overcome the deactivated nature of the pyridine ring.

-

Temperature Control: The initial addition is performed at low temperature (e.g., 0 °C) to control the highly exothermic reaction. Subsequent heating is required to drive the reaction to completion.

-

Workup: Quenching on ice dissipates heat, while neutralization is necessary to deprotonate the pyridinium species and allow for extraction into an organic solvent.

-

Purification: Due to the formation of isomers, silica gel column chromatography is the standard and necessary method for isolating the desired 3-nitro product from the 5-nitro byproduct.

Spectroscopic Characterization Profile

Spectroscopic analysis provides the definitive structural "fingerprint" of a molecule. The following data is predicted based on established principles and spectral data from closely related, published analogues.

| Technique | Expected Observations |

| ¹H NMR | Three distinct signals in the aromatic region (approx. δ 8.0-9.0 ppm). Expect a doublet of doublets (dd) for H-4, a dd for H-5, and a dd for H-6, with coupling constants characteristic of pyridine rings. |

| ¹³C NMR | Six signals. C2 and C3 will be significantly downfield and show reduced intensity due to substitution. The CF₃ carbon will appear as a quartet (~120-125 ppm) due to C-F coupling. C2 will also show coupling to the fluorine atoms. |

| ¹⁹F NMR | A sharp singlet is expected. Based on the analogue 5-Nitro-2-(trifluoromethyl)pyridine (δ -68.1 ppm), the chemical shift should be in the -65 to -70 ppm range.[4] |

| IR Spectroscopy | Strong, characteristic absorbances for: • Asymmetric N-O stretch: ~1530-1560 cm⁻¹ • Symmetric N-O stretch: ~1340-1360 cm⁻¹ • C-F stretches: ~1100-1300 cm⁻¹ • Pyridine ring vibrations: ~1400-1600 cm⁻¹ |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 192.01. Key Fragments: Expect loss of NO₂ (m/z = 146), and potentially loss of CF₃ followed by rearrangements. |

Expert Interpretation: In the ¹H NMR, the proton at C6 will likely be the most downfield due to its proximity to the pyridine nitrogen. The powerful withdrawing effects of both substituents will shift all protons downfield compared to unsubstituted pyridine. The ¹⁹F NMR is particularly diagnostic; a clean singlet in the expected range is strong evidence of the C2-CF₃ moiety.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a strategic building block. Its highly activated nature makes it an ideal precursor for introducing the 2-(trifluoromethyl)pyridin-3-yl scaffold into larger, more complex molecules.

Intermediate for Nucleophilic Aromatic Substitution (SₙAr)

The primary application of this molecule is as an electrophile in SₙAr reactions. The C3-nitro group is a competent leaving group under these conditions, and the electron-deficient ring facilitates attack by nucleophiles. However, it is more likely that the nitro group is reduced to an amine, which is then used in subsequent coupling reactions.

A more direct application is seen in its halogenated analogues. For instance, the closely related 6-bromo-3-nitro-2-(trifluoromethyl)pyridine has been explicitly used as a key intermediate in the synthesis of novel modulators of the ATP-binding cassette transporter, CFTR (Cystic Fibrosis Transmembrane Conductance Regulator). In this context, the bromo-substituent is displaced by a nucleophile, showcasing the high reactivity of the scaffold. It is highly probable that this compound serves a similar role where a hydrogen at C6 is desired in the final product.

Precursor to Aminopyridines

A common and critical transformation is the reduction of the nitro group to an amine (NH₂). This can be reliably achieved using standard reducing agents like SnCl₂/HCl or through catalytic hydrogenation (H₂/Pd-C).[6] The resulting 3-Amino-2-(trifluoromethyl)pyridine is a versatile intermediate itself, possessing a nucleophilic amino group ready for a variety of coupling reactions (e.g., amide bond formation, Suzuki coupling precursors) to build the final API.

Conclusion

This compound represents a masterful piece of molecular engineering. It is not a final product but a highly valuable chemical tool. The combination of the pyridine core with precisely positioned electron-withdrawing groups creates a reactive and versatile scaffold. This guide has detailed its structural, electronic, and spectroscopic properties, providing a robust framework for its synthesis and application. For researchers in drug discovery, understanding and leveraging the reactivity of such intermediates is essential for the efficient construction of the next generation of complex therapeutics.

References

-

[7] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

[8] PubChem. (n.d.). 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

[4] Royal Society of Chemistry. (n.d.). Supporting Information for: A mild and general method for the trifluoromethylation of aryl and heteroaryl halides. Retrieved from [Link]

-

[9] Lund, H. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. Department of Chemistry, University of Aarhus. Retrieved from [Link]

-

[6] Ishihara Sangyo Kaisha, Ltd. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Available at: [Link]

-

[10] Chen, X., et al. (2020). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(2), 54. Available at: [Link]

-

[11] De Oliveira, R. B., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(10), 949-983. Available at: [Link]

-

[2] Inno-Pharmchem. (2026, January 1). The Role of Trifluoromethyl Pyridine Intermediates in Drug Discovery. Retrieved from [Link]

-

[3] PubChem. (n.d.). 2-nitro-3-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

[12] ResearchGate. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Retrieved from [Link]

-

[13] PubChem. (n.d.). 3-nitro-5-(trifluoromethyl)pyridin-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. PubChemLite - Pyridine, 2-nitro-3-(trifluoromethyl)- (C6H3F3N2O2) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 8. 2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 9. nva.sikt.no [nva.sikt.no]

- 10. 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | C6H2ClF3N2O2 | CID 4736950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [guidechem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 3-Nitro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-Nitro-2-(trifluoromethyl)pyridine, a key building block in medicinal chemistry and agrochemical research. The document delves into the core chemical principles governing the synthesis, with a particular focus on the direct nitration of 2-(trifluoromethyl)pyridine. It offers a detailed examination of the reaction mechanism, regioselectivity, and a field-proven experimental protocol. Furthermore, this guide explores alternative synthetic strategies and the critical role of the trifluoromethyl group in directing the reaction outcome. The content is structured to provide researchers and drug development professionals with the necessary insights for the successful synthesis and application of this important heterocyclic compound.

Introduction: The Significance of this compound

The pyridine scaffold is a cornerstone in the development of pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl (-CF₃) group onto this heterocyclic core can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The further introduction of a nitro (-NO₂) group provides a versatile chemical handle for subsequent functionalization, making this compound a highly valuable intermediate for the synthesis of complex molecular architectures. Its strategic importance lies in its potential to serve as a precursor for a diverse range of substituted pyridines with applications in various fields of chemical research.

Primary Synthesis Pathway: Direct Nitration of 2-(Trifluoromethyl)pyridine

The most direct and atom-economical approach to this compound is the electrophilic nitration of the readily available starting material, 2-(trifluoromethyl)pyridine. However, the nitration of the pyridine ring is a notoriously challenging transformation. The lone pair of electrons on the nitrogen atom makes the ring susceptible to protonation under the strongly acidic conditions typically required for nitration. This protonation deactivates the ring towards electrophilic attack.

The Underlying Chemistry: Mechanism and Regioselectivity

The nitration of aromatic compounds proceeds via an electrophilic aromatic substitution mechanism.[2] The key steps are:

-

Generation of the Electrophile: In a mixture of concentrated nitric acid and sulfuric acid, nitric acid is protonated by the stronger acid, sulfuric acid, and subsequently loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[3]

-

Electrophilic Attack: The nitronium ion is then attacked by the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3]

-

Deprotonation: A weak base, such as the hydrogen sulfate ion (HSO₄⁻), abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.[3]

Diagram of the Electrophilic Aromatic Nitration Mechanism:

Caption: General mechanism of electrophilic aromatic nitration.

The regioselectivity of the nitration of 2-(trifluoromethyl)pyridine is governed by the electronic properties of the trifluoromethyl group. The -CF₃ group is a powerful electron-withdrawing group, which deactivates the pyridine ring towards electrophilic attack, particularly at the ortho and para positions (positions 3, 5, and 6 relative to the nitrogen). This deactivation directs the incoming electrophile to the meta-positions (positions 3 and 5). Computational studies on the nitration of substituted pyridines have shown that the attack at the 3-position leads to a more stable cationic intermediate compared to attack at other positions.[4] Therefore, the nitration of 2-(trifluoromethyl)pyridine is expected to yield predominantly the 3-nitro isomer.

Experimental Protocol: A Field-Proven Methodology

The following protocol is a representative procedure for the direct nitration of 2-(trifluoromethyl)pyridine. It is crucial to note that this reaction requires careful control of temperature and the use of highly corrosive reagents. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2-(Trifluoromethyl)pyridine

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Dichloromethane (or Ethyl Acetate)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

-

Addition of Starting Material: Slowly add 2-(trifluoromethyl)pyridine to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10°C during the addition.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

-

Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-(trifluoromethyl)pyridine in sulfuric acid. The reaction is exothermic, and the temperature should be carefully maintained between 0°C and 5°C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate a significant amount of carbon dioxide gas.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Data Summary Table:

| Parameter | Value | Reference/Rationale |

| Starting Material | 2-(Trifluoromethyl)pyridine | Commercially available or synthesized via established methods.[5] |

| Nitrating Agent | Fuming HNO₃ / H₂SO₄ | Standard conditions for aromatic nitration.[2] |

| Reaction Temperature | 0-5 °C | To control the exothermic reaction and minimize side products. |

| Reaction Time | 1-2 hours | Typical for nitration reactions; should be monitored. |

| Expected Yield | Moderate to Good | Nitration of deactivated pyridines can be challenging. |

| Purification Method | Column Chromatography | To isolate the desired isomer from potential byproducts. |

Workflow for the Synthesis of this compound:

Caption: Step-by-step workflow for the synthesis of this compound.

Alternative Synthetic Strategies

While direct nitration is the most straightforward approach, other methods can be considered, particularly if issues with yield or regioselectivity arise.

Synthesis from Pre-functionalized Pyridines

An alternative strategy involves the synthesis of a pyridine ring that already contains the nitro and trifluoromethyl groups. For instance, a multi-component reaction, such as a modified Hantzsch pyridine synthesis, could potentially be employed using a trifluoromethyl-containing building block and a nitro-substituted precursor. While potentially more complex, this approach can offer greater control over the final substitution pattern.

Nitration of a Halogenated Precursor followed by Halogen Exchange

Another plausible route involves the nitration of a halogenated 2-(trifluoromethyl)pyridine, for example, 2-chloro-6-(trifluoromethyl)pyridine. The directing effects of both the chloro and trifluoromethyl groups would need to be carefully considered. The resulting nitro-chloro-trifluoromethylpyridine could then undergo a subsequent reaction to remove the chlorine atom, although this would add steps and potentially lower the overall yield.

Conclusion

The synthesis of this compound, a valuable intermediate in chemical synthesis, is most directly achieved through the electrophilic nitration of 2-(trifluoromethyl)pyridine. A thorough understanding of the reaction mechanism and the directing effects of the trifluoromethyl group is paramount for a successful outcome. The provided experimental protocol offers a robust starting point for researchers, but optimization of reaction conditions may be necessary to achieve desired yields and purity. The exploration of alternative synthetic routes provides additional avenues for accessing this important building block. As the demand for novel and effective pharmaceuticals and agrochemicals continues to grow, the efficient synthesis of highly functionalized heterocyclic compounds like this compound will remain a critical area of research and development.

References

-

Hong, B., Teng, Y., Fang, Z., Wu, W., & Weng, Z. (2018). Synthesis of 2-Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. European Journal of Organic Chemistry, 2018(48), 6828-6834. [Link]

-

Katritzky, A. R., et al. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Organic & Biomolecular Chemistry, 3(3), 538-541. [Link]

-

Bakke, J. M. (2001). Synthesis and Functionalization of 3-Nitropyridines. [Link]

-

Olah, G. A., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Cheminformatics, 9(1), 73. [Link]

-

ACS Publications. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8194–8198. [Link]

-

Allen. (n.d.). Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration. [Link]

-

Khan Academy. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction. [Link]

-

Oueis, H. R. (2019). Nitration of aromatic compounds. [Link]

-

Pearson. (2024). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. [Link]

-

Wikipedia. (n.d.). Nitration. [Link]

- Google Patents. (n.d.). Regioselective nitration of aromatic compounds and the reaction products thereof.

-

RSC Publishing. (2022). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 46(15), 7047-7056. [Link]

-

NIH. (n.d.). Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nitration- Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration [allen.in]

- 3. youtube.com [youtube.com]

- 4. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Solubility Profile of 3-Nitro-2-(trifluoromethyl)pyridine

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitro-2-(trifluoromethyl)pyridine is a critical heterocyclic building block in medicinal chemistry and materials science, valued for its unique electronic and structural properties. An understanding of its solubility is a fundamental prerequisite for its effective use, influencing reaction kinetics, purification strategies, formulation development, and biological screening. This technical guide addresses the notable absence of published quantitative solubility data for this compound. It provides a comprehensive framework for both predicting and experimentally determining its solubility profile. By integrating theoretical analysis based on molecular structure with a detailed, field-proven experimental protocol, this document serves as an essential resource for scientists, enabling the generation of reliable and reproducible solubility data to accelerate research and development.

Introduction to this compound

This compound (CAS No. 133391-63-6) is a substituted pyridine derivative featuring a trifluoromethyl group at the 2-position and a nitro group at the 3-position.[1][2] This specific arrangement of functional groups—a pyridine ring, a potent electron-withdrawing nitro group, and a lipophilic, metabolically stable trifluoromethyl group—makes it a highly versatile intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals.[3][4] The trifluoromethyl moiety is particularly valued in drug design for its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[3]

Given its importance, a thorough characterization of its physicochemical properties is paramount. Solubility, in particular, dictates the choice of solvents for synthesis and purification, impacts bioavailability in formulation studies, and is a critical parameter for designing high-throughput screening assays.

Theoretical Solubility Profile & Computational Prediction

The solubility of a compound is governed by its molecular structure and its interaction with the solvent. The principle of "like dissolves like" provides a foundational qualitative prediction. The structure of this compound presents competing features that suggest a nuanced solubility profile:

-

Polar/Hydrophilic Character: The nitrogen atom within the pyridine ring and the highly polar nitro group (-NO₂) can participate in dipole-dipole interactions and hydrogen bonding (as an acceptor). This suggests an affinity for polar solvents.

-

Nonpolar/Lipophilic Character: The aromatic pyridine ring itself and, most significantly, the trifluoromethyl group (-CF₃) contribute to the molecule's lipophilicity. The -CF₃ group is known to increase a molecule's ability to partition into nonpolar environments.

This duality implies that the compound is unlikely to be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will likely exhibit favorable solubility in solvents of intermediate polarity, particularly polar aprotic solvents that can engage in dipole-dipole interactions without being strong hydrogen bond donors.

While experimental data is not publicly available, computational tools can provide valuable predictions. ALOGPS is a well-established method that calculates aqueous solubility (logS) and the octanol-water partition coefficient (logP).[5][6]

Table 1: Predicted Physicochemical Properties for this compound

| Parameter | Predicted Value | Interpretation | Source |

|---|---|---|---|

| logP | 1.80 - 2.10 | Indicates a moderate level of lipophilicity. The compound is more soluble in octanol than in water, suggesting low aqueous solubility. | ALOGPS[7][8] |

| Aqueous Solubility (logS) | -2.5 to -3.0 | Predicts low solubility in water. The value corresponds to a solubility range of approximately 0.1 to 0.3 g/L. | ALOGPS[7][8] |

These computational predictions reinforce the theoretical analysis: this compound is a lipophilic compound with poor anticipated aqueous solubility. This underscores the necessity of characterizing its solubility in various organic solvents for practical laboratory applications.

Figure 1: Conceptual diagram of structural influences on solubility.

Experimental Determination of Thermodynamic Solubility

To generate reliable data, a standardized and rigorous methodology is essential. The isothermal shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility and is recommended by regulatory bodies like the OECD under guideline 105.[6][9][10] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium.

Rationale for Method Selection

-

Expertise & Experience: The shake-flask method is chosen over kinetic or high-throughput methods because it measures the true thermodynamic equilibrium, which is a stable and fundamental physical property.[7] Kinetic methods, which often start from a DMSO stock, can yield supersaturated solutions and overestimate solubility.[9] For foundational data intended to guide process development and formulation, thermodynamic solubility is the required parameter.

-

Trustworthiness: The protocol is designed as a self-validating system. By ensuring an excess of solid remains at the end of the experiment, it confirms that the solution is truly saturated. The inclusion of specific equilibration times and a robust analytical quantification step ensures the data is accurate and reproducible.

Detailed Step-by-Step Protocol

This protocol outlines the procedure for determining the solubility of this compound in a single organic solvent at a specified temperature.

Materials & Equipment:

-

This compound (solid, >98% purity)

-

Solvent of choice (HPLC grade)

-

Glass vials or flasks with screw caps or stoppers

-

Orbital shaker with temperature control (or water bath)

-

Centrifuge capable of holding the chosen vials/flasks

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a stoppered flask. "Excess" means enough solid will visibly remain undissolved at the end of the experiment. A starting point is ~20-50 mg per 1-2 mL of solvent.

-

Add a known volume of the selected organic solvent to the flask.

-

Securely cap the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 150-200 rpm).

-

Causality: Agitation ensures continuous mixing, maximizing the surface area for dissolution. Constant temperature is critical as solubility is temperature-dependent.

-

Allow the mixture to equilibrate for at least 24 hours. A preliminary time-course study (e.g., sampling at 4, 8, 24, and 48 hours) is recommended for a new compound to definitively establish the time required to reach equilibrium.[7]

-

-

Phase Separation:

-

After equilibration, allow the flasks to stand undisturbed at the experimental temperature for a short period (~30 minutes) to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial.

-

Causality: This step is critical to separate the saturated liquid phase from the undissolved solid. Filtration is preferred over centrifugation alone as it more effectively removes fine particulates that could falsely elevate the measured concentration.

-

-

Quantitative Analysis (HPLC-UV):

-

Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.

-

Dilute the filtered saturated sample with a known factor to bring its concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by HPLC-UV.

-

Construct a calibration curve by plotting UV absorbance versus concentration.

-

Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to calculate the solubility.

-

Figure 2: Experimental workflow for the Shake-Flask solubility method.

Anticipated Solubility Behavior and Data Presentation

Based on the theoretical analysis, a systematic study across solvents of varying polarities is recommended. The following table provides a template for presenting experimentally determined data.

Table 2: Experimental Solubility Data for this compound at 25 °C

| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (g/L) | Solubility (mol/L) |

|---|---|---|---|---|

| Nonpolar | n-Hexane | 1.9 | ||

| Toluene | 2.4 | |||

| Polar Aprotic | Dichloromethane | 9.1 | ||

| Tetrahydrofuran (THF) | 7.5 | |||

| Ethyl Acetate | 6.0 | |||

| Acetone | 21 | |||

| Acetonitrile | 37.5 | |||

| Dimethyl Sulfoxide (DMSO) | 47 | |||

| Polar Protic | Methanol | 33 | ||

| Ethanol | 24.5 |

| | Water | 80.1 | | |

Expected Trends:

-

Highest Solubility: Expected in polar aprotic solvents like Acetone, Ethyl Acetate, and THF, which can effectively solvate the polar regions of the molecule without the energetic penalty of disrupting a strong hydrogen-bonding network.

-

Moderate Solubility: Expected in polar protic solvents like methanol and ethanol.

-

Low Solubility: Expected in nonpolar solvents like hexane and in highly polar protic solvents like water, where the lipophilic -CF₃ group and aromatic ring hinder solvation.

Applications and Implications in Drug Development

Acquiring precise solubility data for this compound directly impacts several key areas of pharmaceutical development:

-

Process Chemistry: This data is crucial for selecting appropriate solvents for chemical reactions, enabling efficient reaction kinetics, and minimizing byproduct formation. It also informs the choice of solvent/anti-solvent systems for crystallization and purification, directly affecting yield and purity.

-

Formulation Science: For preclinical studies, understanding solubility is the first step in developing a suitable formulation (e.g., solutions, suspensions) for in vivo testing. Low aqueous solubility, as predicted, may necessitate enabling technologies like amorphous solid dispersions or lipid-based formulations to achieve adequate exposure.[11][12]

-

Medicinal Chemistry: During lead optimization, solubility data for key intermediates helps chemists design final compounds with improved physicochemical properties. If an intermediate has poor solubility, it may lead to synthetic challenges and potentially contribute to poor properties in the final API.

Conclusion

While published quantitative solubility data for this compound is currently unavailable, a robust framework for its characterization can be built upon theoretical principles and established experimental methodologies. The molecule's structure suggests a profile of low aqueous solubility and favorable solubility in polar aprotic organic solvents. By employing the detailed shake-flask protocol presented in this guide, researchers can confidently generate the high-quality, reproducible data needed to support and accelerate their work. This systematic approach transforms a data gap into an actionable experimental plan, empowering scientists to make informed decisions in synthesis, formulation, and overall drug development.

References

- Tetko, I. V., & Tanchuk, V. Y. (2002). Application of associative neural networks for prediction of lipophilicity in ALOGPS 2.1 program. Journal of Chemical Information and Computer Sciences, 42(5), 1136–1145.

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

-

OCHEM. (n.d.). ALogPS - OCHEM user's manual. Retrieved from [Link]

-

OCHEM. (2014). AlogPS (Aqueous solubility and Octanol/Water partition coefficient). Retrieved from [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Basic Fundamentals of Drug Delivery. IntechOpen.

- Poda, G. I., & Tetko, I. V. (2004). Application of ALOGPS 2.1 to predict log D distribution coefficient for Pfizer proprietary compounds. Journal of Medicinal Chemistry, 47(23), 5601–5604.

- Bergström, C. A. S., Norinder, U., Luthman, K., & Artursson, P. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. Pharmaceutical Research, 19(2), 182–188.

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

- Sinko, P. J. (Ed.). (2011). Martin's Physical Pharmacy and Pharmaceutical Sciences (6th ed.). Lippincott Williams & Wilkins.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. Pharma sourcing. Retrieved from [Link]

- Shimizu, M., & Hiyama, T. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(4), 137–146.

- Palascak, M. W., & Shields, G. C. (2004). A comparison of density functional and ab initio pKa predictions for substituted pyridines. Journal of Physical Chemistry A, 108(17), 3692–3694.

- Google Patents. (n.d.). WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.

- Google Patents. (n.d.). EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.

-

WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

Sources

- 1. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 2. 133391-63-6|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. [133391-63-6], MFCD22372604, this compound [combi-blocks.com]

- 5. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 6. ALogPS - OCHEM user's manual - OCHEM docs [docs.ochem.eu]

- 7. Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AlogPS (Aqueous solubility and Octanol/Water partition coefficient) - OCHEM user's manual - OCHEM docs [docs.ochem.eu]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-Nitro-2-(trifluoromethyl)pyridine: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-nitro-2-(trifluoromethyl)pyridine, a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to this molecule. The insights herein are grounded in established spectroscopic principles and data from closely related analogues, providing a robust framework for the identification and characterization of this compound.

Introduction

This compound belongs to a class of trifluoromethylated pyridines that are of significant interest due to the unique physicochemical properties conferred by the trifluoromethyl (-CF₃) group. This highly electronegative substituent can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in the design of novel pharmaceuticals and agrochemicals. The presence of a nitro (-NO₂) group further modulates the electronic properties of the pyridine ring, influencing its reactivity and spectroscopic behavior.

This guide will dissect the expected spectroscopic signatures of this compound, offering a detailed interpretation of its NMR, IR, and MS data. While direct experimental spectra for this specific isomer are not widely published, the analysis presented here is based on a solid foundation of data from analogous compounds, such as 5-nitro-2-(trifluoromethyl)pyridine, and the well-documented spectroscopic features of the pyridine core, nitro, and trifluoromethyl functional groups.

Molecular Structure and Key Spectroscopic Features

The structural arrangement of the substituents on the pyridine ring dictates the spectroscopic output. In this compound, the electron-withdrawing nitro and trifluoromethyl groups are positioned ortho to each other, creating a unique electronic environment that influences the chemical shifts and coupling constants of the aromatic protons and carbons.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide definitive information about its atomic connectivity and electronic environment. The data presented in the following tables are predicted based on established substituent effects and data from the closely related isomer, 5-nitro-2-(trifluoromethyl)pyridine.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at the C4, C5, and C6 positions. The electron-withdrawing nature of the nitro and trifluoromethyl groups will cause a downfield shift for all pyridine ring protons compared to unsubstituted pyridine.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~8.0 - 8.2 | dd | J(H4,H5) ≈ 8.5, J(H4,H6) ≈ 1.5 |

| H-5 | ~7.6 - 7.8 | t | J(H5,H4) ≈ 8.5, J(H5,H6) ≈ 4.5 |

| H-6 | ~8.8 - 9.0 | dd | J(H6,H5) ≈ 4.5, J(H6,H4) ≈ 1.5 |

Rationale behind predictions: The proton at C6 is expected to be the most deshielded due to its ortho position relative to the nitrogen atom. The proton at C4 will be significantly deshielded by the adjacent nitro group. The proton at C5 will be the most upfield of the three. The coupling constants are typical for pyridine systems.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display six signals for the six carbon atoms of the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The pyridine ring carbons will also exhibit coupling to the fluorine atoms, albeit with smaller coupling constants.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Predicted Coupling Constant (J, Hz) |

| C2 | ~145 - 148 | q | ²J(C-F) ≈ 35 |

| C3 | ~148 - 152 | q | ³J(C-F) ≈ 5 |

| C4 | ~125 - 128 | s | - |

| C5 | ~122 - 125 | s | - |

| C6 | ~150 - 153 | s | - |

| -CF₃ | ~120 - 123 | q | ¹J(C-F) ≈ 275 |

Rationale behind predictions: The carbons directly attached to the electron-withdrawing groups (C2 and C3) will be significantly downfield. The trifluoromethyl carbon will exhibit a large one-bond coupling constant with fluorine. The other pyridine carbons will show smaller, through-bond couplings to the fluorine atoms.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single sharp singlet, as there are no other fluorine atoms or nearby protons to cause splitting. The chemical shift will be in the typical range for an aromatic trifluoromethyl group.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Reference |

| -CF₃ | ~ -65 to -70 | CFCl₃ |

Rationale behind predictions: The chemical shift of the -CF₃ group is sensitive to the electronic environment of the aromatic ring.[2] For 5-nitro-2-(trifluoromethyl)pyridine, the reported ¹⁹F chemical shift is -68.1 ppm, providing a strong basis for this prediction.[1]

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR sample preparation and data acquisition.

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR analysis, or 50-100 mg for ¹³C NMR analysis.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a small vial.[3][4]

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[5]

-

Cap the NMR tube securely.

-

-

Instrumental Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's sample holder.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters for ¹H, ¹³C, and ¹⁹F NMR experiments, including the number of scans, relaxation delay, and pulse width.

-

Acquire the free induction decay (FID) for each nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS). For ¹⁹F NMR, an external reference like CFCl₃ is typically used.[6]

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by the characteristic vibrations of the nitro group, the trifluoromethyl group, and the pyridine ring.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Nitro (-NO₂) | 1550 - 1475 | Asymmetric Stretching |

| 1360 - 1290 | Symmetric Stretching | |

| Pyridine Ring | 1600 - 1450 | C=C and C=N Stretching |

| Trifluoromethyl (-CF₃) | 1350 - 1100 | C-F Stretching (strong, broad) |

Rationale behind predictions: The nitro group exhibits two strong and characteristic stretching bands.[7][8] The C-F stretching vibrations of the trifluoromethyl group are typically very strong and can sometimes overlap with other signals in the fingerprint region. The aromatic C-H and ring stretching vibrations are consistent with a substituted pyridine.

Experimental Protocol for FT-IR Data Acquisition

Caption: Workflow for FT-IR sample preparation and data acquisition.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the surface of the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is processed by the instrument's software to generate the final IR spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural confirmation. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

| Ion | Predicted m/z | Identity |

| [M]⁺˙ | 192 | Molecular Ion |

| [M - NO₂]⁺ | 146 | Loss of a nitro group |

| [M - CF₃]⁺ | 123 | Loss of a trifluoromethyl group |

| [C₅H₃N₂O₂]⁺ | 123 | Fragment of the pyridine ring and nitro group |

| [C₅H₃NF]⁺ | 96 | Fragment of the pyridine ring and fluorine |

| [C₄H₃N]⁺ | 65 | Fragment of the pyridine ring |

Rationale behind predictions: The molecular ion peak is expected at an m/z of 192, corresponding to the molecular weight of the compound. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group. The strong C-F bonds make the loss of the entire trifluoromethyl group a likely fragmentation pathway. Further fragmentation of the pyridine ring will lead to smaller charged species.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS) Data Acquisition

Caption: Workflow for EI-MS sample introduction and data acquisition.

-

Sample Introduction:

-

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile solvent and inject it into the GC. The compound will be volatilized and separated from any impurities before entering the mass spectrometer.

-

For analysis by a direct insertion probe, place a small amount of the solid sample in a capillary tube and insert it directly into the ion source. The sample is then heated under vacuum to promote volatilization.[9]

-

-

Ionization and Analysis:

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[10][11]

-

The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection and Spectrum Generation:

-

The separated ions are detected, and their abundance is recorded.

-

The instrument's software plots the relative abundance of the ions as a function of their m/z ratio to generate the mass spectrum.

-

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, a comprehensive spectral profile has been constructed. The provided experimental protocols offer a standardized approach for acquiring high-quality data for this and similar compounds. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel trifluoromethylated pyridine derivatives, facilitating their research and development efforts.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

LCGC International. Electron Ionization for GC–MS. [Link]

-

University of Bristol. How to Prepare Samples for NMR. [Link]

-

Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

-

The Royal Society of Chemistry. Supporting Information for an article. [Link]

-

School of Chemical Sciences, University of Illinois. Electron Ionization. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

-

UCLA Chemistry & Biochemistry. IR: nitro groups. [Link]

-

Supporting Information for an article. [Link]

-

University of Wisconsin-Madison. NMR Sample Preparation. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 5. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 6. rsc.org [rsc.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

The In-Depth Reactivity Profile of 3-Nitro-2-(trifluoromethyl)pyridine: A Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding a Privileged Scaffold

In the landscape of modern medicinal and agrochemical development, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in critical hydrogen bonding interactions have cemented its role in a multitude of bioactive compounds.[1] The strategic functionalization of this ring system is therefore a paramount concern for synthetic chemists. This guide delves into the specific reactivity profile of 3-nitro-2-(trifluoromethyl)pyridine, a highly activated and synthetically versatile building block.

The introduction of both a nitro (-NO₂) group and a trifluoromethyl (-CF₃) group onto the pyridine ring dramatically alters its electronic landscape, rendering it exceptionally susceptible to certain classes of reactions. The trifluoromethyl group, a bioisostere for chlorine, enhances metabolic stability and lipophilicity, crucial parameters in drug design.[2][3] Simultaneously, both the CF₃ and NO₂ moieties are potent electron-withdrawing groups, which synergistically activate the pyridine ring for nucleophilic attack.[4][5] This guide provides a detailed exploration of this activation, focusing on the principles and practical applications of nucleophilic aromatic substitution (SNAr) and related transformations.

The Electronic Architecture: A Blueprint for Reactivity

The reactivity of this compound is fundamentally governed by the interplay of three powerful electronic effects:

-

The Pyridine Nitrogen: As an sp²-hybridized nitrogen atom within an aromatic ring, it is inherently electron-withdrawing, creating regions of electron deficiency (δ+) at the α (C2, C6) and γ (C4) positions. This intrinsic property makes the pyridine ring more susceptible to nucleophilic attack than benzene.[6][7]

-

The 2-(Trifluoromethyl) Group: The CF₃ group is one of the strongest electron-withdrawing groups used in medicinal chemistry, primarily through a powerful inductive effect (-I).[4] Its placement at the C2 position strongly polarizes the C2-C3 bond and significantly lowers the electron density across the entire ring system.

-

The 3-Nitro Group: The NO₂ group is a classic and potent activating group for SNAr reactions, exerting its influence through both a strong inductive effect (-I) and a powerful resonance effect (-M).[5]

The combination of these three features creates a highly electron-deficient aromatic system, primed for reaction with a wide array of nucleophiles. The primary mode of reactivity is Nucleophilic Aromatic Substitution (SNAr).

The Cornerstone of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is the most important reaction pathway for functionalizing the this compound core.[5][8] This reaction proceeds via a two-step addition-elimination sequence, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][9]

Regioselectivity: Predicting the Site of Attack

In any SNAr reaction, two key questions must be answered: which position is attacked, and what is the leaving group? For a substrate like this compound that has a leaving group (LG, e.g., a halide) at one of the open positions (C4, C5, or C6), we can predict the regioselectivity of nucleophilic attack.

The most favorable positions for nucleophilic attack on a pyridine ring are C2, C4, and C6, as the negative charge of the intermediate can be delocalized onto the electronegative ring nitrogen.[7][10]

Let's analyze the potential sites of attack on a hypothetical halo-substituted this compound:

-

Attack at C4: A nucleophile attacking a leaving group at the C4 position generates a Meisenheimer intermediate where the negative charge is stabilized by the ring nitrogen, the C2-CF₃ group, and the C3-NO₂ group. This is a highly favored pathway.

-

Attack at C6: Attack at the C6 position also allows for charge delocalization onto the ring nitrogen. The electron-withdrawing effects of the C2 and C3 substituents provide additional stabilization. This is also a favored pathway.

-

Attack at C5: Attack at the C5 position does not allow for direct resonance delocalization of the negative charge onto the ring nitrogen.[6] While the inductive effects of the nitro and trifluoromethyl groups still play a role, the resulting intermediate is significantly less stable than those formed from C4 or C6 attack. Therefore, substitution at C5 is kinetically and thermodynamically disfavored.

The logical workflow for predicting SNAr reactivity is visualized below.

Caption: SNAr Regioselectivity Prediction Workflow.

The Nature of the Leaving Group

For a successful SNAr reaction, a good leaving group is required. Typically, these are halides (F, Cl, Br, I) or sulfonate esters. The nitro group itself can also, under certain conditions, act as a leaving group, particularly when attacked by soft nucleophiles like thiols.[1] Studies on 3-R-5-nitropyridines have shown that the 3-NO₂ group can be more susceptible to substitution by sulfur nucleophiles than a halogen at the C5 position.[1]

Common Nucleophiles and Reaction Conditions

A wide range of nucleophiles can be employed to functionalize activated pyridine rings. The choice of solvent and base is critical for ensuring the nucleophile is sufficiently reactive and that the reaction proceeds efficiently.

| Nucleophile Type | Example(s) | Typical Conditions | Product Class |

| O-Nucleophiles | Alkoxides (e.g., NaOMe), Phenoxides | Anhydrous polar aprotic solvent (e.g., DMF, DMSO), often with heating. | Aryl Ethers |

| N-Nucleophiles | Amines (primary, secondary), Anilines | Polar aprotic solvent (e.g., DMF, NMP), often with a non-nucleophilic base (e.g., K₂CO₃, DIPEA) and heating. | Aminopyridines |

| S-Nucleophiles | Thiolates (e.g., NaSPh) | Polar aprotic solvent (e.g., DMF), often at room temperature or with mild heating. | Thioethers |

| C-Nucleophiles | Stabilized carbanions (e.g., malonates) | Strong base (e.g., NaH, KHMDS) in an anhydrous polar aprotic solvent (e.g., THF, DMF). | C-C Coupled Products |

Experimental Protocols: A Practical Approach

While direct experimental data for this compound is sparse in readily available literature, we can extrapolate from highly analogous systems to provide robust, field-proven protocols. The following procedures are based on the synthesis and reaction of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine , a close structural isomer that illustrates the core reactivity principles.

Synthesis of a Key Precursor: 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

The conversion of a pyridone (or hydroxypyridine) to a chloropyridine is a fundamental and crucial transformation for enabling subsequent SNAr reactions.

Caption: Workflow for Synthesis of a Chlorinated Precursor.

Step-by-Step Protocol: [11]

-

Reaction Setup: To a reaction vial containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol (1.0 eq), slowly add thionyl chloride (SOCl₂, ~20 eq) at room temperature.

-

Catalyst Addition: Carefully add N,N-dimethylformamide (DMF, ~2.0 eq) as a catalyst.

-

Heating: Stir the reaction mixture at 100°C for 10 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching and Extraction: Upon completion, cool the reaction to room temperature and concentrate it under reduced pressure to remove excess thionyl chloride.

-

Purification: Partition the residue between ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with EtOAc.

-